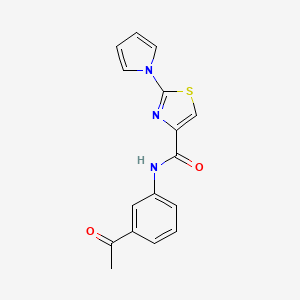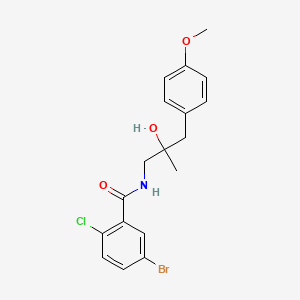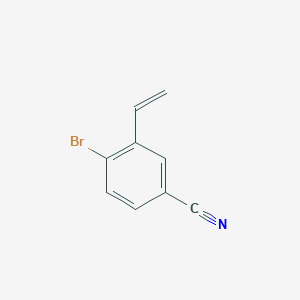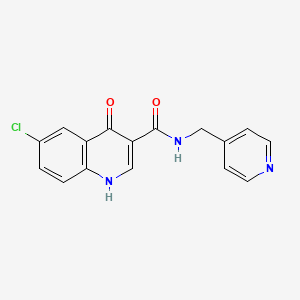
N-(3-acetylphenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-acetylphenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide, also known as APY-004, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. APY-004 belongs to the class of thiazole-containing compounds and has shown promising results in various studies for its therapeutic potential.
Scientific Research Applications
Enzyme Inhibition and Biological Activity
Research on compounds structurally related to N-(3-acetylphenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide has shown potential in enzyme inhibition, which is critical for therapeutic applications targeting diseases like dementia and myasthenia gravis. For instance, derivatives of 1,3,4-oxadiazoles, which share a similar heterocyclic structure, have been designed as potential inhibitors of Acetyl- (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurological functions. Some of these derivatives exhibited moderate dual inhibition, suggesting their potential therapeutic application in treating diseases associated with enzyme dysfunction (Pflégr et al., 2022).
Anticancer Activity
Compounds with a similar thiazole-thiophene structure have been synthesized and tested for their in vitro cytotoxicity, showcasing good inhibitory activity against various cancer cell lines. This indicates the potential use of N-(3-acetylphenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide in developing anticancer agents. The structural moiety present in these compounds plays a significant role in their biological activity, offering a pathway for designing new therapeutic agents (Atta & Abdel‐Latif, 2021).
Antimicrobial Activity
Synthetic efforts on pyrrole and thiazole derivatives have led to the development of compounds with significant antimicrobial properties. For example, hydrazone-bridged thiazole-pyrrole derivatives have been synthesized and shown to possess good activity against bacteria such as Staphylococcus aureus and Enterococcus faecalis, highlighting the potential of N-(3-acetylphenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide in antimicrobial applications (Yurttaş et al., 2013).
Materials Science Applications
The structural uniqueness of thiazole derivatives lends them to potential applications in materials science, such as in the synthesis of organic dyes and pigments. These compounds can be utilized in dyeing polyester fibers, demonstrating their versatility beyond biomedical applications. Their color characteristics and fastness properties, along with biological activities like antioxidant and antitumor effects, make them suitable for developing sterile or biologically active fabrics (Khalifa et al., 2015).
properties
IUPAC Name |
N-(3-acetylphenyl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-11(20)12-5-4-6-13(9-12)17-15(21)14-10-22-16(18-14)19-7-2-3-8-19/h2-10H,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWAUJXDHSMLGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CSC(=N2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-3-carboxamide;hydrochloride](/img/structure/B2465634.png)


![(4-(4-Fluorophenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2465640.png)


![3-(4-Chlorobenzoyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2465645.png)




![1-[(2-fluorophenyl)methoxy]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide](/img/structure/B2465651.png)
